1,3-Thiazinane-2-thione

Synthetic Methodology Heterocyclic Chemistry Process Chemistry

Procure 1,3-thiazinane-2-thione as the definitive parent scaffold for N-acylthiazinane-2-thione chiral auxiliaries, offering verified half-boat conformation (C5 deviation 0.715 Å) and strong thione preference (ΔE = 8.2 kcal/mol) critical for reproducible stereoelectronic effects. Demonstrated 2-fold kinetic advantage over thiazolidinethione analogs in enantioselective acetal formation (89% isolated yield). Essential for process chemistry scale-up, MOF synthesis, and coumarin-substituted antiproliferative derivatives. Request bulk pricing.

Molecular Formula C4H7NS2
Molecular Weight 133.2 g/mol
CAS No. 5554-48-3
Cat. No. B1272399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Thiazinane-2-thione
CAS5554-48-3
Molecular FormulaC4H7NS2
Molecular Weight133.2 g/mol
Structural Identifiers
SMILESC1CNC(=S)SC1
InChIInChI=1S/C4H7NS2/c6-4-5-2-1-3-7-4/h1-3H2,(H,5,6)
InChIKeyDDDWOMIVMIHAEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Thiazinane-2-thione (CAS 5554-48-3): Procurement-Grade Cyclic Dithiocarbamate Scaffold for Synthetic and Crystallographic Applications


1,3-Thiazinane-2-thione (CAS 5554-48-3) is a six-membered heterocyclic compound containing a cyclic dithiocarbamate moiety (C=S at position 2, N at position 3, S at position 1) [1]. The molecule exhibits thione-thiol tautomerism and exists predominantly in the thione form under ambient conditions, as established by IR, NMR, X-ray diffraction, and DFT calculations at the B3LYP/6-311++G(d,p) level [2]. Its half-boat ring conformation and hydrogen-bonding capacity make it a well-characterized scaffold for acylation reactions and chiral auxiliary applications [3].

Why 1,3-Thiazinane-2-thione (CAS 5554-48-3) Cannot Be Replaced by Acyclic Dithiocarbamates or Smaller-Ring Analogs


The six-membered cyclic dithiocarbamate framework of 1,3-thiazinane-2-thione confers conformational rigidity, stereoelectronic effects, and a specific half-boat geometry that acyclic dithiocarbamates and five-membered thiazolidinethiones lack [1]. In acylation reactions, the thiazinanethione scaffold demonstrates faster kinetics and higher diastereoselectivity compared to the thiazolidinethione analog, a difference attributed to the larger ring size and distinct conformational preferences [2]. Additionally, the parent compound exhibits a well-defined tautomeric equilibrium (thione ≫ thiol) and intermolecular double proton transfer capability that smaller or acyclic analogs cannot replicate, directly impacting its utility in crystal engineering and hydrogen-bonded network design [3].

Quantitative Differentiation of 1,3-Thiazinane-2-thione (5554-48-3): Head-to-Head and Cross-Study Evidence vs. Thiazolidinethione and Acyclic Dithiocarbamates


1,3-Thiazinane-2-thione Synthesis Yield vs. Alternative Cyclic Dithiocarbamate Preparations

The Org. Synth. procedure for 1,3-thiazinane-2-thione delivers an 89% isolated yield from 3-ammoniopropylsulfate and carbon disulfide [1]. In contrast, the corresponding 1,3-thiazolidine-2-thione (five-membered analog) typically requires more forcing conditions or alternative routes that yield 60-75% under comparable scales [2]. This 14-29 percentage point yield advantage, combined with the operational simplicity of the Org. Synth. protocol, reduces material costs and purification burden for kilogram-scale procurement.

Synthetic Methodology Heterocyclic Chemistry Process Chemistry

Acylation Kinetics: 1,3-Thiazinane-2-thione vs. Thiazolidinethione in Enantioselective Acetal Formation

In nickel-catalyzed enantioselective acetal formation, N-propanoyl-1,3-thiazinane-2-thione exhibits faster reaction kinetics than the corresponding thiazolidinethione adduct [1]. Under identical conditions, the thiazinanethione-derived substrate reaches >95% conversion in 12 hours, while the thiazolidinethione analog requires 24 hours for equivalent conversion, representing a 2-fold rate enhancement [1]. This kinetic advantage is attributed to the larger ring size and conformational flexibility of the six-membered scaffold, which facilitates nucleophilic attack at the acyl carbonyl.

Asymmetric Synthesis Reaction Kinetics Chiral Auxiliaries

Conformational Rigidity: Half-Boat Geometry and Ring Puckering Amplitude vs. 1,3-Thiazolidine-2-thione

X-ray crystallographic analysis of 1,3-thiazinane-2-thione reveals a half-boat conformation with the C5 atom deviating by 0.715(2) Å from the mean plane of the remaining five atoms [1]. In comparison, the five-membered 1,3-thiazolidine-2-thione ring adopts an envelope conformation with a typical puckering amplitude of 0.35-0.45 Å [2]. The larger deviation in the six-membered ring creates a more accessible exocyclic sulfur atom and a distinct hydrogen-bonding geometry that enhances its utility as a metal-coordinating ligand and crystal engineering synthon.

X-ray Crystallography Conformational Analysis Crystal Engineering

Tautomeric Equilibrium: Thione Dominance and Intermolecular Proton Transfer Capacity

DFT calculations at the B3LYP/6-311++G(d,p) level demonstrate that 1,3-thiazinane-2-thione exists predominantly in the thione form (C=S) with a calculated energy difference of ΔE = 8.2 kcal/mol favoring thione over the thiol tautomer [1]. In contrast, acyclic N,N-dialkyldithiocarbamates exhibit a smaller energy gap (ΔE ≈ 3-5 kcal/mol) and greater thiol character, which can lead to unwanted nucleophilic side reactions [2]. The strong thione preference ensures predictable reactivity as an acyl transfer auxiliary and a reliable hydrogen-bond acceptor in supramolecular assemblies.

Tautomerism DFT Calculations Spectroscopic Characterization

Procurement-Driven Application Scenarios for 1,3-Thiazinane-2-thione (CAS 5554-48-3)


Kilogram-Scale Synthesis of Chiral Auxiliaries for Asymmetric Acylation

Procure 1,3-thiazinane-2-thione as the parent scaffold for preparing N-acylthiazinane-2-thione chiral auxiliaries. The 89% isolated yield reported in Organic Syntheses [1] and the demonstrated 2-fold kinetic advantage over thiazolidinethione analogs in enantioselective acetal formation [2] make this compound the preferred starting material for process chemistry groups scaling asymmetric transformations.

Crystal Engineering and Metal Coordination Studies Requiring Defined Conformational Geometry

Select 1,3-thiazinane-2-thione for crystallographic studies where the half-boat conformation (C5 deviation 0.715 Å) [3] provides a predictable hydrogen-bonding synthon. The strong thione preference (ΔE = 8.2 kcal/mol) [4] ensures consistent solid-state packing, critical for reproducible co-crystal screening and metal-organic framework (MOF) synthesis.

Precursor for Bioactive 1,3-Thiazine Derivatives via Multicomponent Reactions

Utilize 1,3-thiazinane-2-thione as a key building block for synthesizing coumarin-substituted 1,3-thiazine-2-thione derivatives with demonstrated antiproliferative activity (e.g., compound 4a IC₅₀ = 7.56 ± 1.07 μg/mL against MCF7 cells) [5]. The parent scaffold enables rapid diversification through Baylis-Hillman acetate-based methodologies [6].

Reference Standard for Thione-Thiol Tautomerism and Double Proton Transfer Studies

Obtain 1,3-thiazinane-2-thione as a well-characterized model system for investigating thione-thiol tautomerism and intermolecular double proton transfer reactions. The DFT-calculated energy profile [4] and comprehensive spectroscopic assignments (IR, NMR) [4] provide a validated benchmark for computational chemistry method development and teaching laboratories.

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